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molecular formula C12H16N4 B8552390 2-Azidomethyl-1-benzylpyrrolidine

2-Azidomethyl-1-benzylpyrrolidine

Cat. No. B8552390
M. Wt: 216.28 g/mol
InChI Key: LGXZFYWPYDDCGT-UHFFFAOYSA-N
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Patent
US08575153B2

Procedure details

668.5 mg of the 2-azidomethyl-1-benzylpyrrolidine crude product obtained was dissolved in 5 mL of ethanol, to which 160 mg of 10% palladium carbon was added, and stirred at room temperature under an atmosphere of hydrogen gas for 5 hours. The 10% palladium carbon was celite-filtered, and the filtered product was washed with methanol. The solvent was evaporated, and the residue was purified by silica gel chromatography (chloroform to chloroform:methanol=30:1 to chloroform:methanol=15:1) to obtain 539.7 mg of the title compound crude product as a light yellow oil. Without further purification, this was used as the feed material for the next reaction.
Quantity
668.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
160 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][N:6]1[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[N+]=[N-]>C(O)C.[C].[Pd]>[NH2:1][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][N:6]1[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
668.5 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC1N(CCC1)CC1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
160 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under an atmosphere of hydrogen gas for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The 10% palladium carbon was celite-filtered
WASH
Type
WASH
Details
the filtered product was washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (chloroform to chloroform:methanol=30:1 to chloroform:methanol=15:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCC1N(CCC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 539.7 mg
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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